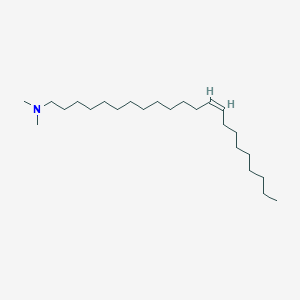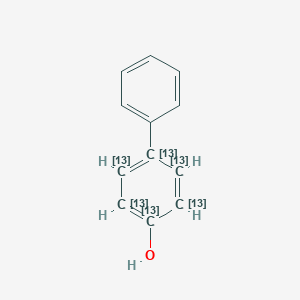
4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol: is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of 4-Phenylphenol, which is a white crystalline solid used as a fungicide, bactericide, and preservative in various industrial applications. The compound is labeled with carbon-13 isotopes, making it useful for tracing and studying chemical reactions and pathways in research.
準備方法
Synthetic Routes and Reaction Conditions: 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol can be synthesized using the Suzuki coupling reaction. This involves the reaction of phenylboronic acid with 4-iodophenol in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium to promote green chemistry principles .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of stable isotope-labeled starting materials is crucial for ensuring the incorporation of carbon-13 into the final product.
化学反応の分析
Types of Reactions: 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phenolic derivatives.
Substitution: Halogenated or nitrated phenylphenols.
科学的研究の応用
4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry techniques
作用機序
The mechanism of action of 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol involves its incorporation into chemical reactions and biological pathways due to the presence of carbon-13 isotopes. This allows researchers to trace the movement and transformation of the compound within a system. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or reaction mechanism investigations .
類似化合物との比較
4-Phenylphenol: The non-labeled version of the compound, used in similar applications but without the tracing capabilities of carbon-13.
4-Hydroxybiphenyl: Another phenolic compound with similar chemical properties and applications.
Biphenyl-4-ol: A structurally related compound with similar uses in research and industry
Uniqueness: 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is unique due to its stable isotope labeling, which allows for detailed tracing and analysis in various scientific studies. This makes it particularly valuable in research fields that require precise tracking of chemical transformations and metabolic pathways.
特性
IUPAC Name |
4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i6+1,7+1,8+1,9+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFYQXJAXKLAK-UJYFPCGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


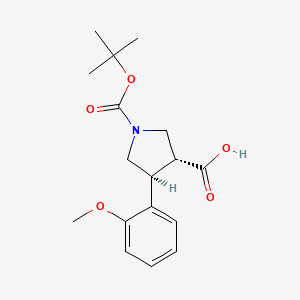
![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)
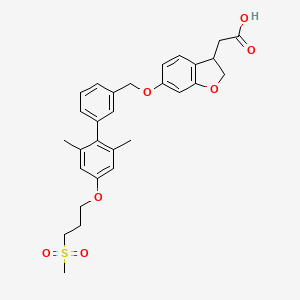
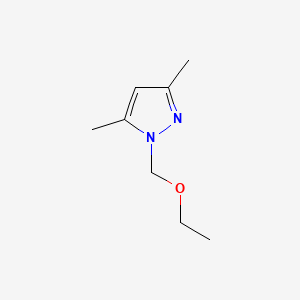
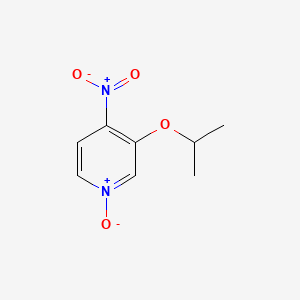
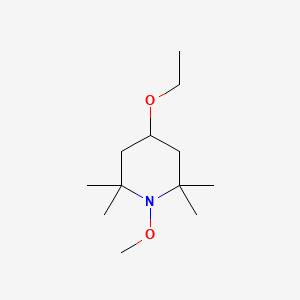
![6-Fluoro-1-(fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570513.png)
